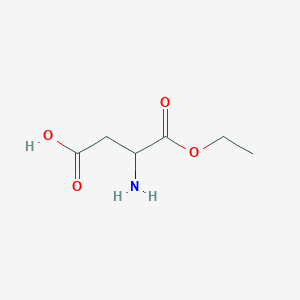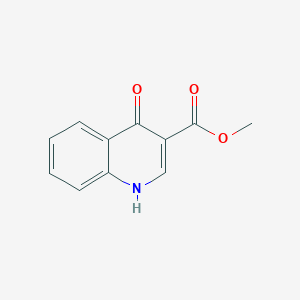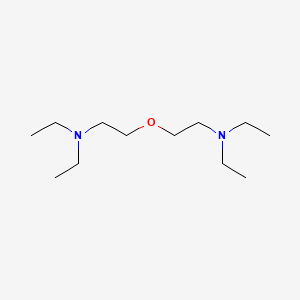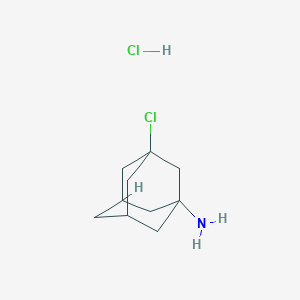
6-Methoxy-1,2-dihydronaphthalene
Vue d'ensemble
Description
6-Methoxy-1,2-dihydronaphthalene (6-MDHN) is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless liquid with a molecular formula of C11H12O. 6-MDHN has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Applications De Recherche Scientifique
Fluorescent Probing for Apoptosis Monitoring
6-Methoxy-1,2-dihydronaphthalene: is utilized in the synthesis of a pentacyclic pyrylium fluorescent probe, which is sensitive to pH changes during apoptosis . This probe, known as PS-OMe, is synthesized through a modified Vilsmeier–Haack reaction and serves as a “turn-on” pH sensor, PS-OH, upon demethylation . It’s a valuable tool for real-time monitoring of intracellular acidification, providing insights into the effectiveness of therapeutic agents and the progression of apoptosis in cancer therapy .
Cancer Therapy and Drug Discovery
The compound’s role in the development of pH-sensitive probes aids in the screening and dose determination for cancer therapy . By quantifying dynamic pH changes within cells, it helps in assessing the cellular response to chemotherapy, thereby playing a crucial role in drug discovery and personalized medicine .
Diagnostic Imaging
In diagnostic imaging, 6-Methoxy-1,2-dihydronaphthalene -derived probes offer high sensitivity and non-invasive detection with high spatiotemporal resolution . These properties are essential for the accurate measurement of pH imbalance in cells, which is critical for the diagnosis of various types of cancers .
Chemical Synthesis
The compound is involved in the production of reactive intermediates like 1-chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde (T-CHO) during the Vilsmeier–Haack reaction . This intermediate is pivotal for the synthesis of various organic molecules, showcasing the compound’s versatility in chemical synthesis applications.
Biological Tissue Imaging
As a core scaffold for fluorescent probes, 6-Methoxy-1,2-dihydronaphthalene enables the imaging of biological tissues and cells, which is vital for understanding physiological processes and disease pathologies .
Enzyme and Cellular Event Studies
The compound’s derivatives are used to study the imbalance of functional pH within cellular microenvironments, which is associated with dysfunctions of enzymes and cellular events such as cell migration, proliferation, and apoptosis .
Tumor Metastasis Research
The ability to monitor extracellular acidic pH, which is favorable for the growth and metastasis of cancer cells, makes 6-Methoxy-1,2-dihydronaphthalene a significant contributor to tumor metastasis research .
Mécanisme D'action
Target of Action
6-Methoxy-1,2-dihydronaphthalene is a derivative of dihydronaphthalene, a class of compounds known to interact with various biological targets. Dihydronaphthalene derivatives are used as fluorescent ligands for the estrogen receptor and exhibit activity as Hepatitis C NS5B polymerase inhibitors
Mode of Action
For instance, some dihydronaphthalene derivatives bind to the estrogen receptor, altering its activity .
Biochemical Pathways
Dihydronaphthalene derivatives have been found to inhibit hepatitis c ns5b polymerase , suggesting that they may interfere with the replication of the Hepatitis C virus.
Result of Action
For instance, some dihydronaphthalene derivatives have been found to inhibit the activity of the Hepatitis C NS5B polymerase , potentially preventing the replication of the virus.
Propriétés
IUPAC Name |
6-methoxy-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h3,5-8H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSHJFGCRWJSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC=C2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344156 | |
| Record name | 6-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2-dihydronaphthalene | |
CAS RN |
60573-58-2 | |
| Record name | 6-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1,2-dihydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)


![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)



![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)



